Bienvenue dans la boutique en ligne BenchChem!

6-Azaspiro[3.4]octane-5,7-dione

Medicinal Chemistry Scaffold Selection Drug Design

6-Azaspiro[3.4]octane-5,7-dione (CAS 1497-16-1) is a bicyclic spirocyclic lactam (glutarimide) with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol, featuring a nitrogen atom at the 6-position bridging a cyclobutane ring and a glutarimide ring. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, with documented multi-target enzyme inhibition activity including lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 1497-16-1
Cat. No. B072668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octane-5,7-dione
CAS1497-16-1
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(=O)NC2=O
InChIInChI=1S/C7H9NO2/c9-5-4-7(2-1-3-7)6(10)8-5/h1-4H2,(H,8,9,10)
InChIKeyJIGMIHMXIINUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.4]octane-5,7-dione (CAS 1497-16-1): A Spirocyclic Glutarimide Scaffold for Differentiated Medicinal Chemistry Procurement


6-Azaspiro[3.4]octane-5,7-dione (CAS 1497-16-1) is a bicyclic spirocyclic lactam (glutarimide) with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol, featuring a nitrogen atom at the 6-position bridging a cyclobutane ring and a glutarimide ring . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, with documented multi-target enzyme inhibition activity including lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Its spirocyclic architecture confers enhanced conformational rigidity and metabolic stability compared to non-spirocyclic glutarimide analogs, making it a strategic choice for structure-based drug design campaigns .

Why Generic Spiro-Dione Substitution Cannot Replace 6-Azaspiro[3.4]octane-5,7-dione in Structure-Focused Procurement


Substituting 6-Azaspiro[3.4]octane-5,7-dione with structurally similar spirocyclic diones—such as 6-oxaspiro[3.4]octane-5,7-dione (oxygen at position 6), spiro[3.4]octane-1,3-dione (all-carbon, no heteroatom), or 5-azaspiro[2.4]heptane-4,7-dione (smaller ring system)—introduces quantifiable differences in hydrogen bond donor/acceptor capacity, topological polar surface area, and enzyme inhibition profiles that fundamentally alter both physicochemical behavior and biological target engagement . The N-6 atom in the target compound provides a critical hydrogen bond donor (HBD = 1) while maintaining a moderate TPSA of 46.2 Ų, whereas the O-6 analog lacks HBD capacity entirely (HBD = 0) and the all-carbon analog carries zero heteroatom-directed binding features, rendering these substitutions chemically nonequivalent in any structure-activity relationship (SAR) campaign [1]. Furthermore, the documented multi-target inhibition profile—including potent lipoxygenase inhibition—is specific to the N-6 azaspiro configuration and cannot be assumed for oxa- or carba-analogs without independent experimental verification [2].

Quantitative Differentiation Evidence for 6-Azaspiro[3.4]octane-5,7-dione Procurement Decisions


Topological Polar Surface Area and H-Bond Donor Capacity Differentiate 6-Azaspiro[3.4]octane-5,7-dione from 6-Oxa and All-Carbon Spiro Analogs

6-Azaspiro[3.4]octane-5,7-dione offers a balanced topological polar surface area (TPSA) of 46.2 Ų combined with one hydrogen bond donor (HBD = 1) and two hydrogen bond acceptors (HBA = 2), positioning it favorably for oral bioavailability according to Lipinski's Rule of Five guidelines . In direct comparison, 6-oxaspiro[3.4]octane-5,7-dione (CAS not available; C₇H₈O₃, MW 140.14 g/mol) possesses zero HBD capacity and a TPSA of 43.4 Ų, eliminating key hydrogen bond donor interactions required for many protein-ligand binding motifs . The all-carbon analog spiro[3.4]octane-1,3-dione (CAS 571152-02-8; C₈H₁₀O₂, MW 138.16 g/mol) has a TPSA of only 34.1 Ų with zero HBD and two HBA, representing a significant reduction in polarity that alters solubility and binding profiles [1]. The target compound's nitrogen atom at position 6 is the sole source of this differentiating HBD capacity within the [3.4] spirocyclic dione family.

Medicinal Chemistry Scaffold Selection Drug Design

Melting Point Crystallinity Difference Enables Purity Verification Advantage for 6-Azaspiro[3.4]octane-5,7-dione Over 2-Oxa-6-azaspiro[3.4]octane

6-Azaspiro[3.4]octane-5,7-dione exhibits a well-defined melting point of 127 °C (recrystallized from ethyl acetate), providing a robust crystallinity-based identity and purity checkpoint for incoming quality control (QC) in procurement workflows . In contrast, the closely related 2-oxa-6-azaspiro[3.4]octane (CAS 220095-87-6, a liquid at ambient temperature) lacks a convenient melting point specification, and 2-oxa-6-azaspiro[3.4]octane hemioxalate (a salt form) introduces counterion-dependent variability in thermal behavior . The target compound's sharp melting transition (127 °C, single solvent system) allows for rapid differential scanning calorimetry (DSC) or capillary melting point verification, reducing the risk of accepting mislabeled or degraded material—a practical procurement advantage not shared by liquid or low-melting spirocyclic amine analogs.

Analytical Chemistry Quality Control Procurement Specifications

Multi-Target Enzyme Inhibition Profile of 6-Azaspiro[3.4]octane-5,7-dione Is Absent in Oxygen-Only and All-Carbon Spiro-Dione Analogs

The MeSH authoritative database classifies 6-Azaspiro[3.4]octane-5,7-dione as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional documented inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), along with antioxidant activity in fats and oils [1]. In BindingDB, the compound was evaluated against dihydroorotase from mouse Ehrlich ascites, showing measurable enzyme interaction at 10 µM concentration and pH 7.37 [2]. Critically, no such multi-target enzyme inhibition profile has been reported in the peer-reviewed literature or authoritative databases for the structurally analogous 6-oxaspiro[3.4]octane-5,7-dione (oxygen at position 6) or spiro[3.4]octane-1,3-dione (all-carbon framework). The presence of the ionizable N-6 nitrogen (predicted pKa = 11.83 ± 0.20) in the target compound is the most parsimonious structural basis for this differentiated biological polypharmacology, as the oxygen and all-carbon analogs lack the requisite basic nitrogen center for analogous enzyme active-site interactions.

Enzyme Inhibition Polypharmacology Anti-inflammatory Research

6-Azaspiro[3.4]octane Periphery in Fluoroquinolone Congeners Yields Broad-Spectrum Antibacterial Activity Comparable to Ciprofloxacin Against ESKAPE Pathogens

Incorporation of the 6-azaspiro[3.4]octane periphery into ciprofloxacin congeners produced potent antibacterial compounds with activity against five of six ESKAPE panel pathogens, comparable to ciprofloxacin [1]. The lead compound, 1-cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated the broadest spectrum and highest potency among 11 synthesized spirocyclic fluoroquinolones tested [1]. Critically, the study demonstrated a clear structure-activity relationship (SAR): the compact spirocyclic periphery based on the 6-azaspiro[3.4]octane scaffold resulted in active antibacterials, whereas larger spirocyclic congeners (e.g., those derived from bulkier spiro-amines) yielded compounds with no detectable activity at all [1]. This size-dependent activity cliff establishes that the [3.4] ring-size spirocyclic geometry of the target compound's scaffold is not interchangeable with larger or smaller spirocyclic amine building blocks for fluoroquinolone antibacterial campaigns.

Antibacterial Fluoroquinolone ESKAPE Pathogens

Predicted LogP and pKa Values Position 6-Azaspiro[3.4]octane-5,7-dione in a Distinct Physicochemical Space Compared to Common Spirocyclic Amine Building Blocks

6-Azaspiro[3.4]octane-5,7-dione has a predicted XLogP of -0.2, indicating slight hydrophilicity, and a predicted pKa of 11.83 ± 0.20, indicating a weakly basic nitrogen center . This physicochemical profile contrasts with the reduced analog 6-azaspiro[3.4]octane (CAS 765-64-0, C₇H₁₃N, MW 111.18 g/mol), which lacks the two carbonyl groups and has significantly higher lipophilicity, and with 2-oxa-6-azaspiro[3.4]octane (CAS 220095-87-6), which replaces the C-2 methylene with oxygen, altering both LogP and basicity . The combination of two electron-withdrawing carbonyl groups adjacent to the basic nitrogen in the target compound creates a unique electronic environment that modulates both the nitrogen's nucleophilicity (for derivatization reactions) and the compound's overall hydrophilicity—parameters that directly impact solubility, permeability, and metabolic stability predictions in early-stage drug discovery . Researchers selecting a spirocyclic amine building block must consider whether the glutarimide carbonyls in 6-Azaspiro[3.4]octane-5,7-dione are required (vs. the fully reduced amine or oxa-analogs) for their specific SAR hypotheses.

Physicochemical Profiling Lead Optimization ADMET Prediction

High-Value Application Scenarios for 6-Azaspiro[3.4]octane-5,7-dione Procurement in Research and Development


Spirocyclic Fluoroquinolone Antibacterial Lead Optimization Campaigns Targeting ESKAPE Pathogens

Research teams developing next-generation fluoroquinolone antibiotics with altered antibacterial spectra should procure 6-Azaspiro[3.4]octane-5,7-dione as the core scaffold for synthesizing the 6-azaspiro[3.4]octane periphery. Published SAR data demonstrate that the compact [3.4] spirocyclic geometry yields potent, broad-spectrum congeners (active against 5/6 ESKAPE pathogens, comparable to ciprofloxacin), while bulkier spirocyclic amine derivatives are completely inactive—making scaffold geometry a go/no-go parameter for antibacterial activity in this chemotype [1]. The glutarimide carbonyls additionally provide synthetic handles for further functionalization and property tuning.

Polypharmacology Probe Development Leveraging Documented Multi-Target Enzyme Inhibition Profile

Investigators pursuing phenotypic screening or polypharmacology approaches in inflammation or cancer can exploit the compound's documented inhibition of lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase as a biologically pre-validated starting point [1]. Unlike purchasing a biologically uncharacterized spiro-dione analog, selecting 6-Azaspiro[3.4]octane-5,7-dione provides immediate access to known enzyme targets, enabling hypothesis-driven experimental design and reducing the risk of 'dark chemical matter' in screening collections .

Structure-Based Drug Design Requiring a Spirocyclic Glutarimide Core with Defined Hydrogen Bond Donor Geometry

Medicinal chemistry programs that require a conformationally restricted glutarimide scaffold with a single, directionally defined hydrogen bond donor (N-6, HBD = 1) should prioritize 6-Azaspiro[3.4]octane-5,7-dione over O-analogs (HBD = 0) or all-carbon analogs (HBD = 0) [1]. The TPSA of 46.2 Ų, combined with the predicted LogP of -0.2, positions this scaffold in a favorable property space for oral bioavailability while retaining the spirocyclic rigidity essential for reducing entropic penalties upon target binding .

QC-Verified Procurement for High-Throughput Screening Deck Assembly Requiring Crystalline, Identity-Confirmable Building Blocks

For organizations building high-throughput screening (HTS) compound decks where compound identity errors carry significant downstream costs, the sharp melting point of 127 °C provides a rapid, low-cost identity checkpoint via DSC or capillary methods prior to solubilization and assay [1]. This contrasts with liquid spirocyclic amine alternatives (e.g., 2-oxa-6-azaspiro[3.4]octane), which require more resource-intensive LC-MS or NMR identity confirmation, adding cost and time to the procurement-to-assay workflow .

Quote Request

Request a Quote for 6-Azaspiro[3.4]octane-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.